sodium;4,6-dimethylpyrimidine-2-thiolate
CAS No.:
Cat. No.: VC13497313
Molecular Formula: C6H7N2NaS
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7N2NaS |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | sodium;4,6-dimethylpyrimidine-2-thiolate |
| Standard InChI | InChI=1S/C6H8N2S.Na/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);/q;+1/p-1 |
| Standard InChI Key | HUDKHPCVAMVYEQ-UHFFFAOYSA-M |
| Isomeric SMILES | CC1=CC(=NC(=N1)[S-])C.[Na+] |
| Canonical SMILES | CC1=CC(=NC(=N1)[S-])C.[Na+] |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 162.186 g/mol . Its structure consists of a pyrimidine ring substituted with methyl groups at positions 4 and 6 and a deprotonated thiolate group (-S⁻) at position 2, coordinated to a sodium counterion (Fig. 1). The planar aromatic ring system facilitates conjugation, while the thiolate group enhances reactivity toward electrophiles, particularly metal ions.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 41840-27-1 |
| IUPAC Name | Sodium;4,6-dimethylpyrimidine-2-thiolate |
| SMILES Notation | CC1=CC(=NC(=N1)[S-])C.[Na+] |
| InChI Key | HUDKHPCVAMVYEQ-UHFFFAOYSA-M |
| Molecular Formula |
Synthesis and Manufacturing
Primary Synthetic Route
The standard synthesis involves the reaction of 4,6-dimethylpyrimidine-2-thiol with sodium hydroxide in an aqueous medium:
This acid-base reaction proceeds under mild conditions (room temperature, aqueous solvent), yielding the sodium thiolate salt with high efficiency.
Alternative Synthetic Strategies
Research by Monka et al. (2020) demonstrates alternative pathways using sulfinic acids and 4,6-dimethylpyrimidin-2-yl sulfenamide intermediates . For example, reacting sulfenamide derivatives with aromatic sulfinic acids in chloroform or ethanol produces thiosulfoesters, which can be further functionalized (Scheme 1):
These methods highlight the compound’s versatility as a building block in organic synthesis.
Table 2: Synthesis Conditions and Yields
| Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 4,6-Dimethylpyrimidine-2-thiol + NaOH | H₂O | 25°C | >90 |
| Sulfenamide + Benzenesulfinic acid | Chloroform | 0–4°C | 42.6 |
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: -NMR reveals distinct signals for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.1 ppm).
-
X-Ray Crystallography: Confirms the planar geometry of the pyrimidine ring and the coordination of sodium to the thiolate sulfur.
Chemical Reactivity and Applications
Coordination Chemistry
The thiolate group acts as a strong nucleophile, forming stable complexes with transition metals (e.g., Cd²⁺, Zn²⁺). For example:
Such complexes are studied for their potential in catalytic and environmental remediation applications.
Biomedical Applications
The compound’s ability to chelate toxic metals like cadmium positions it as a candidate for heavy metal detoxification agents. By sequestering metal ions, it prevents oxidative stress and cellular damage in biological systems.
Organic Synthesis
Reactions with amines (e.g., benzylamine, morpholine) yield sulfanimine derivatives, expanding its utility in pharmaceutical intermediate synthesis :
Table 3: Reaction Pathways and Products
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